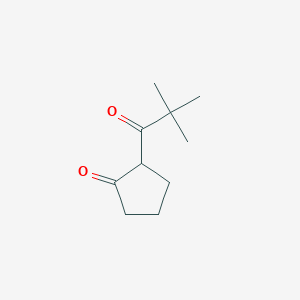
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a cyclopentanone derivative, characterized by the presence of a 2,2-dimethylpropanoyl group attached to the cyclopentanone ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one typically involves the acylation of cyclopentanone with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Cyclopentanone+2,2-Dimethylpropanoyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also form hydrogen bonds with biological macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: The parent compound, lacking the 2,2-dimethylpropanoyl group.
2-Cyclopenten-1-one: An unsaturated analog with a double bond in the cyclopentane ring.
3-Cyclopenten-1-one: Another isomer with the double bond at a different position.
Uniqueness
2-(2,2-Dimethylpropanoyl)cyclopentan-1-one is unique due to the presence of the bulky 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms .
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
BVODMQPVKHDQPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


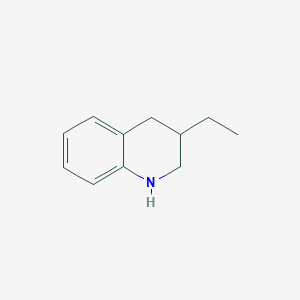

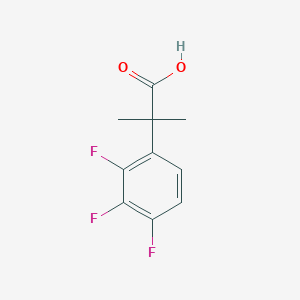

![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

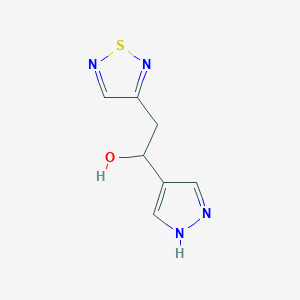
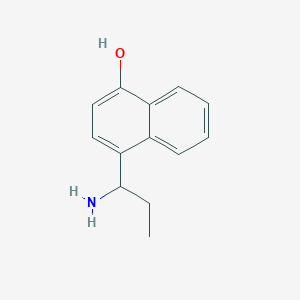
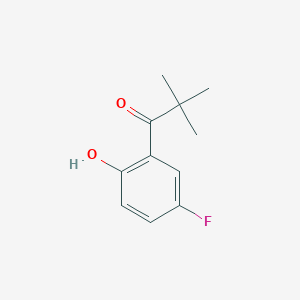
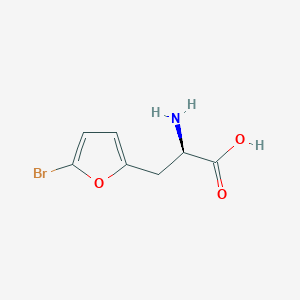
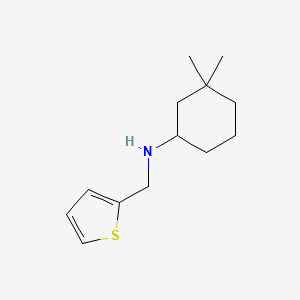
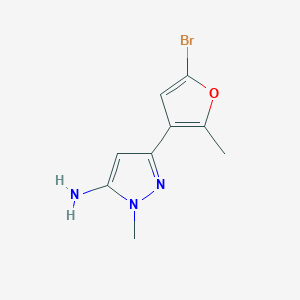
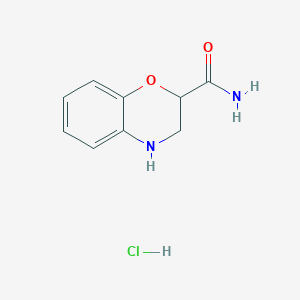
amine](/img/structure/B13305093.png)
